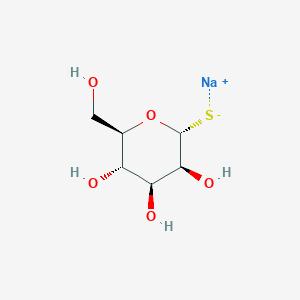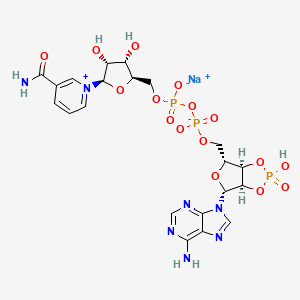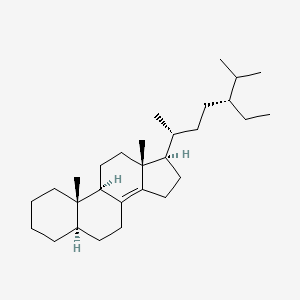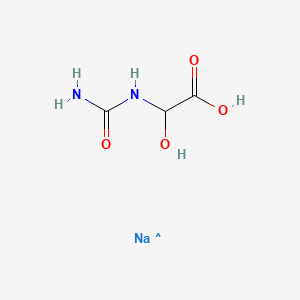
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related mannopyranose derivatives involves multiple steps, including per-O-acetylation, formation of acetobromomannose, orthoester formation, and hydrolysis, leading to the production of key intermediates such as mannose triflate, which is a precursor to other complex molecules (Toyokuni et al., 2004). The synthesis methods emphasize the versatility and reactivity of mannopyranose derivatives in organic synthesis, providing a pathway to a variety of chemical structures.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of phosphorylated derivatives of mannopyranose has been explored for creating specific phosphoric monoesters. Such derivatives are crucial for studying the structural properties of D-mannopyranosyl rings and understanding the effects of O-acetylation on bond lengths and angles. The conformation of the O-acetyl side-chains in saccharides, which is highly conserved, reveals the minimal effect of O-acetylation on exo- and endocyclic C-C and endocyclic C-O bond lengths, with slight lengthening of exocyclic C-O bonds involved in O-acetylation. These findings align with solution NMR studies and provide a foundation for investigating carbohydrate structure and dynamics (Turney et al., 2019).
Carbohydrate Chemistry in Synthetic Applications
- The chemical synthesis of polysaccharides, particularly focusing on mannopyranosyl derivatives, demonstrates the capability to synthesize complex carbohydrate structures like D-mannan, which plays a significant role in biological systems. This research sheds light on the synthesis of α-D-mannopyranosyl phosphates, emphasizing the importance of these compounds in biological chemistry and potential applications in drug delivery and biomaterials (O'brien et al., 1974).
Glycosylation Strategies for Bioactive Molecules
- The process improvement for synthesizing key mannose derivatives, such as 1,2,3,4,6-penta-O-aceytl-β-D-mannopyranose, using microwave-assisted methods, represents a significant advancement in the efficiency of synthesizing bioactive carbohydrate derivatives. These strategies are fundamental for developing novel therapeutics and understanding carbohydrate-mediated biological processes (Wang We, 2014).
Innovative Synthesis for Biological Studies
- The synthesis of octyl 3,6-di-O-(α-d-mannopyranosyl)-β-d-mannopyranoside as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity highlights the application of mannopyranose derivatives in studying enzyme activities and mechanisms. Such compounds are essential for investigating the biosynthesis of glycoproteins and developing enzyme assays that can lead to insights into cellular processes and disease mechanisms (Kaur & Hindsgaul, 1991).
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZNFIJWMQZMQ-PUHDZGQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29O13P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5S,6S)-4,5,6-Triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)



![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)

